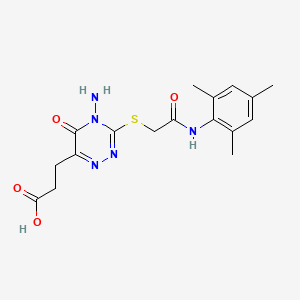
3-(4-Amino-3-((2-(mesitylamino)-2-oxoethyl)thio)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(4-Amino-3-((2-(mesitylamino)-2-oxoethyl)thio)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid is a useful research compound. Its molecular formula is C17H21N5O4S and its molecular weight is 391.45. The purity is usually 95%.
BenchChem offers high-quality 3-(4-Amino-3-((2-(mesitylamino)-2-oxoethyl)thio)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Amino-3-((2-(mesitylamino)-2-oxoethyl)thio)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Corrosion Inhibition
Compounds related to the triazine family have been investigated for their potential as corrosion inhibitors. For instance, benzothiazole derivatives have shown significant inhibition efficiencies against steel corrosion in acidic solutions. These inhibitors can adsorb onto surfaces through both physical and chemical means, offering enhanced protection compared to previously reported inhibitors in the same family (Hu et al., 2016).
Fluorescence Derivatisation
Derivatives of triazine and related compounds have been used in fluorescence derivatization of amino acids, facilitating their analysis in biological assays. The derivatized amino acids exhibit strong fluorescence, making them useful in a variety of analytical applications (Frade et al., 2007).
Anticancer Activity
The triazine scaffold has been utilized in the synthesis of compounds with significant anticancer activities. S-glycosyl and S-alkyl derivatives of 1,2,4-triazinones have been synthesized and shown to possess cytotoxic effects against various cancer cell lines, highlighting the therapeutic potential of triazine derivatives in oncology (Saad & Moustafa, 2011).
Ligand Chemistry and Biological Evaluation
Triazine derivatives have also been explored as ligands in the synthesis of metal complexes. These complexes have been studied for their structure and potential biological applications, including DNA binding and anticancer activity. The synthesis and characterization of these complexes contribute to the understanding of their interaction mechanisms and potential therapeutic uses (Parveen et al., 2018).
Carbon Capture
Research into the use of amine solutions for carbon dioxide capture has included the investigation of triazine derivatives. These studies aim to improve the efficiency and reduce the energy requirements of CO2 capture processes, addressing the critical challenge of reducing greenhouse gas emissions (Nwaoha et al., 2016).
properties
IUPAC Name |
3-[4-amino-5-oxo-3-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]sulfanyl-1,2,4-triazin-6-yl]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O4S/c1-9-6-10(2)15(11(3)7-9)19-13(23)8-27-17-21-20-12(4-5-14(24)25)16(26)22(17)18/h6-7H,4-5,8,18H2,1-3H3,(H,19,23)(H,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSDVCEBENXINIV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NN=C(C(=O)N2N)CCC(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Amino-3-((2-(mesitylamino)-2-oxoethyl)thio)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((4,7-Dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethanone](/img/structure/B2410718.png)
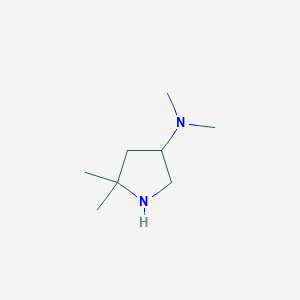
![6-chloro-2-[2-(2,5-dimethyl-1H-pyrrol-1-yl)-3-thienyl]-5-methylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2410724.png)

![Methyl 3-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate](/img/structure/B2410729.png)
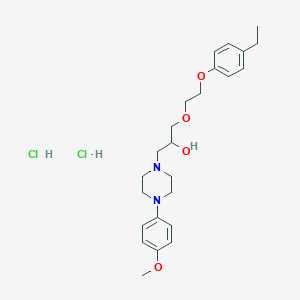

![N-(1-cyano-2-methylcyclopentyl)-3-methyl-3H-imidazo[4,5-b]pyridine-6-carboxamide](/img/structure/B2410732.png)
![N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]-3,4-dihydro-1H-2-benzopyran-1-carboxamide](/img/structure/B2410733.png)
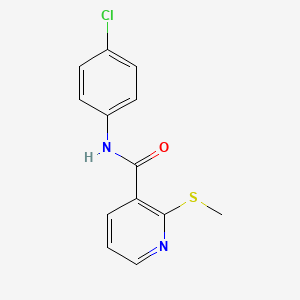
![2-[1-[(4-chlorophenyl)methyl]indol-3-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2410736.png)
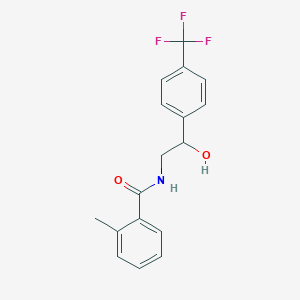

![3-[3-(Difluoromethyl)pyrazol-1-yl]-4,4,4-trifluorobutanoic acid](/img/structure/B2410741.png)